molecular formula C19H16F2N4O3S B2668274 Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689747-74-8

Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2668274
CAS RN: 689747-74-8
M. Wt: 418.42
InChI Key: NPIMFPZFZPUHHY-UHFFFAOYSA-N
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Description

Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
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Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a heterocyclic amide from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride, using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method contributes to the environmental-friendly synthesis of triazole compounds (Moreno-Fuquen et al., 2019).

Synthesis of Triazole and Thiadiazole Derivatives

Maliszewska-Guz et al. (2005) described the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from reactions involving 4-methyl-4H-1,2,4-triazole-3-thiol. These compounds were studied for their effects on the central nervous system in mice, illustrating the diverse applications of triazole derivatives in pharmacology (Maliszewska-Guz et al., 2005).

Antitumor Properties

Ghorab et al. (2010) investigated the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. Some of these compounds exhibited promising antipyretic and anti-inflammatory activities, indicating their potential use in cancer therapy (Ghorab et al., 2010).

Synthesis of Schiff Bases as Antihypertensive Agents

Abdel-Wahab et al. (2008) synthesized Schiff bases and other derivatives starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate. These compounds demonstrated good antihypertensive α-blocking activity, showcasing the potential of these derivatives in treating hypertension (Abdel-Wahab et al., 2008).

Prodrug Development for Antitumor Agents

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This research demonstrated how amino acid conjugation can overcome the limitations of drug lipophilicity, leading to water-soluble, chemically stable prodrugs with potential in cancer treatment (Bradshaw et al., 2002).

Synthesis of Quinoline Derivatives for Antituberculosis Activity

Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, which were evaluated for their in vitro activity against Mycobacterium tuberculosis. This study highlights the role of such compounds in developing treatments for tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c1-28-17(26)11-29-19-24-23-16(25(19)13-8-6-12(20)7-9-13)10-22-18(27)14-4-2-3-5-15(14)21/h2-9H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMFPZFZPUHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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